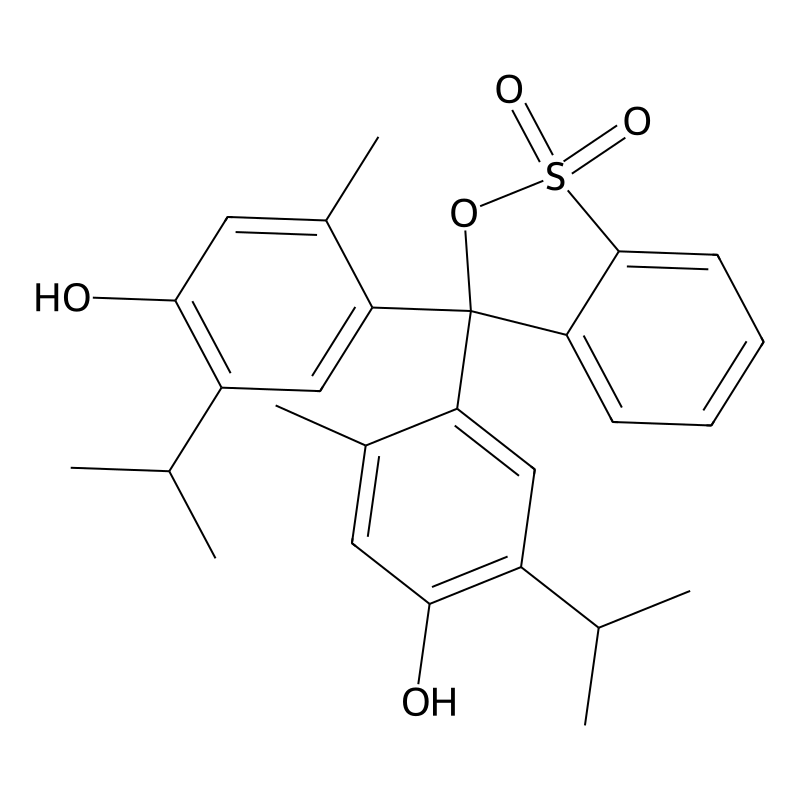

Thymol Blue

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

pH indicator

Thymol blue is a widely used pH indicator, changing color based on the acidity (acidity) or alkalinity (basicity) of a solution. It exhibits two distinct color changes:

This property makes it valuable for various research applications, including:

- Acid-base titrations: Thymol blue acts as a visual indicator in titrations, signaling the endpoint when the solution reaches the desired pH .

- Monitoring pH changes in experiments: Researchers use thymol blue to monitor and maintain specific pH conditions in various biological, chemical, and environmental studies .

Biochemical studies

Due to its ability to bind to specific molecules, thymol blue finds applications in various biochemical studies:

- Enzyme activity assays: Thymol blue can be used to monitor the activity of certain enzymes that affect its color change .

- Protein-ligand interactions: Thymol blue can be used to study interactions between proteins and other molecules by observing changes in its binding properties .

Environmental monitoring

Thymol blue can be used for environmental monitoring purposes due to its sensitivity to changes in pH:

- Assessing water quality: Thymol blue can be used as a simple indicator of water quality by visually assessing its color change, indicating potential acidic or alkaline contamination .

- Studying ocean acidification: Researchers can use thymol blue to study the effects of ocean acidification by monitoring changes in seawater pH .

Thymol blue, also known as thymolsulfonephthalein, has the chemical formula . It appears as a brownish-green or reddish-brown crystalline powder that is insoluble in water but soluble in alcohol and dilute alkaline solutions. Thymol blue exhibits three distinct color changes depending on the pH of the solution:

- pH 1.2 - 2.8: Red

- pH 2.8 - 8.0: Yellow

- pH 8.0 - 9.6: Blue

Above pH 9.6, the solution turns dark blue .

The color change of thymol blue is attributed to the alterations in its electronic structure due to protonation and deprotonation reactions. In acidic environments, the presence of a proton disrupts the conjugation within the molecule, resulting in the red color []. As the pH increases and the indicator loses a proton, the conjugation is restored, leading to a shift in the absorbed light and the observed yellow color []. Further deprotonation at higher pH levels induces additional changes in the electronic structure, causing the solution to appear blue [].

Thymol blue undergoes reversible acid-base reactions that result in its color changes. The equilibrium can be represented as follows:

When hydrochloric acid is added to a solution containing thymol blue, the increased concentration of hydrogen ions shifts the equilibrium to the right, favoring the formation of the yellow form . Additionally, thymol blue reacts with bromate in acidic conditions, exhibiting complex kinetics that include rapid depletion followed by slower reactions .

The synthesis of thymol blue typically involves sulfonation reactions of phenolphthalein or similar compounds. The process can be summarized as follows:

- Starting Materials: Phenolphthalein or related compounds.

- Sulfonation: The compound undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce sulfonic groups.

- Purification: The resulting product is purified through crystallization or chromatography.

The specific conditions and reagents can vary based on the desired yield and purity .

Thymol blue is primarily used as an acid-base indicator in titrations and other chemical analyses. Its applications include:

- Laboratory Use: Commonly employed in titration experiments to determine the endpoint of acid-base reactions.

- Biological Research: Utilized in microbiology for assessing pH levels in culture media.

- Environmental Monitoring: Used to measure pH levels in water samples and other environmental assessments.

Additionally, it serves as a component of universal indicators due to its broad pH range .

Studies have examined the interactions of thymol blue with various substances under different conditions. For instance, when combined with bromate in acidic media, thymol blue exhibits complex kinetic behavior influenced by factors such as concentration and temperature . These interactions are crucial for understanding its behavior in analytical chemistry.

Thymol blue shares similarities with several other pH indicators. Below is a comparison highlighting its uniqueness:

| Compound Name | Color Change Range (pH) | Solubility | Unique Features |

|---|---|---|---|

| Phenolphthalein | 8.3 - 10.5 | Soluble in alcohol | Colorless to pink transition |

| Methyl Orange | 3.1 - 4.4 | Soluble in water | Red to yellow transition |

| Bromothymol Blue | 6.0 - 7.6 | Soluble in water | Yellow to blue transition |

| Universal Indicator | Varies | Varies | Combination of multiple indicators |

Thymol blue's unique feature lies in its ability to change color across a wide range of pH levels (from acidic to basic), making it particularly versatile compared to other indicators that operate within narrower ranges .

Discovery and Early Applications

Thymol blue emerged from the broader family of sulfonephthalein indicators developed in the early 20th century to address limitations in existing pH measurement techniques. Its synthesis builds upon thymol (C~10~H~14~O), a natural monoterpenoid phenol isolated from thyme oil, first characterized by Caspar Neumann in 1719. The modern structure of thymol blue—a bis-phenolic compound with a benzoxathiole core—was elucidated through systematic studies in the 1950s, revealing its unique diprotic nature.

Early research focused on its role in universal indicator formulations, where it complemented other dyes like bromothymol blue to provide full-spectrum pH visualization. By the 1970s, thymol blue had become a staple in educational laboratories, particularly for teaching acid-base equilibria due to its vivid color transitions.

Advancements in Synthetic Methods

Traditional synthesis involves condensing thymol with o-sulfobenzoic anhydride in the presence of zinc chloride. However, a 2011 patent (CN102250055A) introduced a water-soluble variant by reacting thymol blue with sodium hydroxide to form a sodium salt, overcoming its inherent insolubility in aqueous media (0.11 g/L solubility in pure water). This innovation expanded its utility in biological and environmental sensing applications where aqueous compatibility is essential.

Principles of Absorbance-Based pH Measurement

Thymol blue exhibits two dissociation equilibria, with pKa values of 1.7 (red to yellow transition) and 8.9 (yellow to blue transition) [4] [6]. The second transition is particularly valuable for spectrophotometric pH determination in alkaline conditions, where the dye’s absorbance ratios at 435 nm and 596 nm correlate linearly with hydrogen ion concentration [1]. The relationship is formalized as:

$$

\text{pH}T = -\log(K{2e2}^T) + \log\left(\frac{R - e1}{1 - R \cdot e4}\right)

$$

where $$R = \frac{A{596}}{A{435}}$$, $$K{2e2}^T$$ is the temperature- and salinity-dependent equilibrium constant, and $$e1$$, $$e_4$$ are correction factors for dye impurities [1].

Methodology and Calibration

Purified thymol blue (via flash chromatography [1]) ensures minimal spectral interference. At pH 8.0–9.6, the absorbance peak at 595 nm intensifies proportionally to alkalinity, enabling precise pH quantification [3]. Molar absorptivity ($$ε$$) varies with protonation state:

- Acidic form ($$λ = 540.27$$ nm): $$ε \approx 1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$ [2]

- Basic form ($$λ = 601.88$$ nm): $$ε \approx 1.8 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$ [3]

Table 1: Spectrophotometric parameters for thymol blue in aqueous solutions (25°C)

| Parameter | Acidic Form | Basic Form |

|---|---|---|

| Wavelength (nm) | 540.27 | 601.88 |

| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 12,000 | 18,000 |

| Optimal pH Range | 1.2–2.8 | 8.0–9.6 |

Environmental Applications

In estuarine and marine systems, thymol blue outperforms meta-cresol purple (mCP) at pH > 8.2 due to reduced temperature sensitivity [1]. Field studies demonstrate a mean accuracy of ±0.005 pH units across salinities of 0–40 and temperatures of 5–35°C [1].

Potentiometric and Conductimetric Characterization of Acid-Base Equilibria

Electrode Fabrication and Response

Spin-coating thymol blue onto fluorine-doped tin oxide (F-SnO₂) glass yields a potentiometric sensor with a Nernstian slope of 52 mV/pH unit (25°C) [5]. The electrode’s open-circuit potential ($$E$$) follows:

$$

E = E^0 - 0.059 \cdot \text{pH}

$$

where $$E^0$$ is the standard potential relative to a saturated calomel electrode (SCE) [5]. Response times range from 100–450 seconds, depending on analyte concentration [5].

Dissociation Constants and Dimerization

Equilibrium studies reveal thymol blue’s tendency to form dimers in aqueous solutions, altering its apparent pKa values [6]. At ionic strength ($$I$$) = 1.1 M, the dissociation constants are:

- $$\text{HL}^- \leftrightarrow \text{L}^{2-} + \text{H}^+$$: $$\log K = 8.99$$

- $$\text{H}3\text{L}2^- \leftrightarrow 2\text{L}^{2-} + 3\text{H}^+$$: $$\log K = 30.73$$ [6]

Conductimetric titrations validate these constants, showing inflection points at stoichiometric equivalence [6].

Comparative Performance in Environmental and Industrial pH Monitoring

Sensitivity Across Matrices

Thymol blue’s dual transition range (pH 1.2–9.6) facilitates applications in acidic industrial effluents and alkaline natural waters [4] [7]. In wastewater treatment, it achieves 98% recovery in potentiometric titrations of phosphoric acid (0.1–0.5 M) [5].

Limitations and Interferences

- Organic Solvents: Ethanol and methanol enhance solubility but shift pKa values by up to 0.3 units [3].

- Ionic Strength: High salinity (>40 practical salinity units) necessitates empirical correction factors for spectrophotometric calculations [1].

Table 2: Comparison of thymol blue with common pH indicators

| Indicator | pH Range | pKa | Temperature Sensitivity (°C⁻¹) |

|---|---|---|---|

| Thymol blue | 1.2–9.6 | 1.7, 8.9 | 0.003 pH units |

| Meta-cresol purple | 7.4–9.0 | 8.3 | 0.008 pH units |

| Phenolphthalein | 8.2–10.0 | 9.4 | 0.012 pH units |

Thymol blue exhibits remarkable dimerization behavior that has been extensively studied through both experimental and theoretical approaches. The dimerization process represents a crucial molecular interaction that significantly influences the compound's spectroscopic properties and chemical behavior in various media [1] [2].

Theoretical Evidence for Dimerization

Computational studies using ab initio and force field calculations have provided compelling evidence for the dimerization of thymol blue in solution. The theoretical investigations reveal that the dimer formation creates symmetrical chemical environments that facilitate hydrogen bond formation between individual thymol blue molecules [1]. These calculations demonstrate that the dimeric structure remains stable in both vacuum and aqueous media, suggesting that the dimerization process is thermodynamically favorable across different environmental conditions.

The computational analysis indicates that the dimer corresponds to the same protonated state as proposed by experimental observations, providing theoretical validation for the experimental findings [1]. This agreement between theoretical predictions and experimental data strengthens the understanding of the dimerization mechanism and its underlying molecular interactions.

Force Field Analysis

A comprehensive comparison of different force field methods has been conducted to evaluate their suitability for describing the thymol blue dimerization system. The Consistent Valence Force Field (CVFF) and MM3 force fields were compared against ab initio results to assess their accuracy in predicting the molecular behavior [1]. The analysis reveals that CVFF demonstrates superior performance in qualitatively describing the thymol blue system compared to MM3, making it the preferred computational method for studying this compound's dimerization behavior.

The force field analysis provides insights into the intermolecular interactions that drive the dimerization process, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions collectively contribute to the stability of the dimeric structure and influence the equilibrium between monomeric and dimeric forms in solution.

Dimerization Constants and Equilibrium

The dimerization equilibrium of thymol blue has been characterized through spectrophotometric and potentiometric methods, revealing the formation of complex equilibrium systems. The best model correlating experimental data includes multiple equilibrium constants, with the dissociation of HIn⁻ = In²⁻ + H⁺ having a negative logarithmic constant of 8.918 ± 0.070, and the more complex equilibrium H₃In₂⁻ = 2In²⁻ + 3H⁺ showing a negative logarithmic constant of 29.806 ± 0.133 [3].

These equilibrium constants demonstrate the complex nature of thymol blue behavior in aqueous solutions, where multiple protonation states and dimeric species coexist. The formation of dimeric species influences the overall acid-base behavior of the compound and affects its utility as a pH indicator.

Behavior in Non-Aqueous Media

The dimerization behavior of thymol blue extends to non-aqueous media, where the compound exhibits different characteristics compared to aqueous solutions. In non-aqueous solvents, the dimerization process may be enhanced or suppressed depending on the solvent properties, including polarity, hydrogen bonding capacity, and dielectric constant [4].

Studies of thymol blue in non-aqueous titration systems reveal that the compound maintains its indicator properties while exhibiting altered dimerization behavior. The choice of solvent significantly influences the equilibrium between monomeric and dimeric forms, affecting the compound's color transitions and spectroscopic properties [4].

Quantum Mechanical Analysis of Electronic Structure and Charge Distribution

The electronic structure of thymol blue has been comprehensively analyzed using quantum mechanical methods, providing detailed insights into its molecular orbital characteristics, charge distribution, and electronic transitions. These studies employ multiple computational approaches to understand the fundamental electronic properties that govern the compound's behavior.

Molecular Orbital Analysis

Quantum mechanical calculations reveal that thymol blue exhibits complex molecular orbital structures with significant implications for its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides crucial information about the compound's electronic behavior [5].

The HOMO energy levels range from -8.11 eV (Hartree-Fock method) to -9.06 eV (Semi-Empirical PM3 method), indicating the energy required for electron removal from the molecule. The LUMO energy levels show positive values of 1.35 eV (Hartree-Fock) to negative values of -1.08 eV (Semi-Empirical PM3), reflecting the electron affinity characteristics of the compound [5].

The HOMO-LUMO energy gap, calculated as 9.46 eV (Hartree-Fock) and 7.98 eV (Semi-Empirical PM3), provides information about the electronic excitation energy and the compound's chemical reactivity. This energy gap corresponds to the minimum energy required for electronic transitions and influences the compound's optical properties [5].

Charge Distribution Analysis

Multiple charge partitioning schemes have been employed to analyze the charge distribution in thymol blue, including Mulliken Population Analysis, Electrostatic Charge Analysis, and Natural Population Analysis. These methods provide complementary information about the electronic charge distribution throughout the molecule [5].

The Mulliken charge analysis assigns electronic charge to atomic centers based on the total electron density in basis functions located on each center. This analysis reveals the distribution of positive and negative charges across the molecular framework, identifying reactive sites and regions of high electron density [5].

Natural Population Analysis (NPA) provides a more basis-set-independent approach to charge partitioning, offering improved accuracy in charge distribution calculations. The NPA results show significant charge separation within the molecule, with notable negative charges localized on oxygen atoms and positive charges distributed across the aromatic systems [5].

Electronic Transitions and Excitation

Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to investigate the electronic transitions in thymol blue, revealing the nature of its absorption spectra. The electronic transitions exhibit mixed n→π* and π→π* character, indicating complex electronic excitation processes [6] [7].

The UV-visible absorption spectra show multiple electronic transitions with different energy levels and transition probabilities. The lowest energy transitions correspond to visible light absorption, responsible for the compound's color properties. Higher energy transitions in the UV region involve more complex electronic rearrangements and contribute to the compound's photochemical behavior [6].

Frontier Molecular Orbital Properties

The frontier molecular orbitals of thymol blue provide insights into its chemical reactivity and electronic properties. The HOMO represents the highest energy occupied orbital, typically involved in electron donation processes, while the LUMO represents the lowest energy unoccupied orbital, involved in electron acceptance [5].

The spatial distribution of these orbitals reveals the regions of the molecule most likely to participate in chemical reactions. The HOMO is primarily localized on the phenolic oxygen atoms and conjugated aromatic systems, while the LUMO extends across the central carbon and aromatic rings, indicating potential sites for nucleophilic and electrophilic attack [5].

Protonation States and Conformational Flexibility

The protonation states of thymol blue exhibit remarkable complexity, with multiple equilibrium processes occurring simultaneously in aqueous solutions. This complexity is further enhanced by the compound's conformational flexibility, which allows for various molecular arrangements that influence its chemical and spectroscopic properties.

pH-Dependent Structural Changes

Thymol blue undergoes significant structural changes as a function of pH, with different protonation states predominating at different pH values. The compound exhibits two distinct color transition intervals: from red to yellow at pH 1.2-2.8 and from yellow to blue at pH 8.0-9.6 [8] [9].

The red form of thymol blue has been identified as the neutral biprotonated form with an open sultone ring structure. Quantum chemical calculations reveal that this structure, while not having the minimum energy among possible forms, is the most plausible candidate for the red color due to its highly conjugated system. The structure takes a zwitterion form, which provides enhanced stabilization in aqueous solution through increased interaction with surrounding water molecules [8] [9].

The yellow form corresponds to the monovalent anion of the pure quinoid form, which forms when a proton is dissociated from the red form structure. The dissociable proton exists in the phenolic part of the molecule, leading to the formation of the pure quinoid structure that exhibits yellow coloration [8] [9].

The blue form represents the quinoid-phenolate structure, formed through further deprotonation of the yellow form. This structure exhibits the characteristic blue coloration observed at high pH values and represents the most deprotonated state of the thymol blue molecule [8] [9].

Conformational Analysis

Thymol blue exhibits significant conformational flexibility, with computational studies revealing multiple possible conformations. The number of conformers ranges from 384 (Hartree-Fock method) to 768 (Semi-Empirical PM3 and Molecular Mechanics methods), indicating substantial conformational freedom [5].

The conformational flexibility arises from the presence of multiple rotatable bonds, particularly around the central carbon atom and the isopropyl substituents. The dihedral angles between different parts of the molecule can vary significantly, influencing the overall molecular geometry and potentially affecting the compound's properties [5].

Key dihedral angles that influence the molecular conformation include C5-C2-C6-C7 (178.77°), C6-C2-C7-C8 (63.77°), and C2-C7-C8-C13 (68.11°). These angles determine the spatial arrangement of the aromatic rings and influence the extent of electronic conjugation throughout the molecule [5].

Tautomeric Equilibria

Thymol blue exhibits multiple tautomeric forms, with computational studies identifying five distinct tautomers. These tautomeric forms result from the movement of hydrogen atoms and the rearrangement of double bonds within the molecule, leading to different structural arrangements with distinct properties [5].

The tautomeric equilibria are influenced by environmental factors such as pH, temperature, and solvent properties. Different tautomers may predominate under different conditions, contributing to the complex behavior of thymol blue in various applications [5].

Pressure Effects on Protonation

The protonation behavior of thymol blue is significantly affected by pressure, with studies revealing changes in both protonation constants and absorbance characteristics under high-pressure conditions. The pressure dependence of the second dissociation constant (pK₂) follows the relationship: log(K₂ᴾ/K₂⁰) = 2.99 × 10⁻⁴ × P - 3.3 × 10⁻⁸ × P² [10].

The molar volume change for the thymol blue dissociation reaction is ΔV = -17.2 ± 0.1 cm³/mol, and the compressibility is Δκ = -38 ± 4 × 10⁻⁴ cm³/mol/bar. These parameters indicate that the protonation equilibrium is sensitive to pressure changes, with implications for applications in high-pressure environments [10].

Solvent Effects on Conformation

The conformational behavior of thymol blue is significantly influenced by solvent properties, with different solvents stabilizing different conformational states. The solvation energy varies depending on the computational method used, ranging from -68.08 kJ/mol (Hartree-Fock) to -91.64 kJ/mol (Molecular Mechanics) [5].

The solvent-dependent conformational changes affect the compound's spectroscopic properties, including absorption maxima and extinction coefficients. These effects must be considered when using thymol blue in different solvent systems or when changing solvent composition during analytical procedures [5].

Dipole Moment and Polarizability

The molecular dipole moment of thymol blue reflects its charge distribution and conformational state, with values ranging from 5.31 Debye (Semi-Empirical PM3) to 7.88 Debye (Hartree-Fock). The substantial dipole moment indicates significant charge separation within the molecule, contributing to its solvent interactions and spectroscopic properties [5].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 160 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 155 of 160 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

62625-21-2

Wikipedia

General Manufacturing Information

Dates

on sonodynamic and sonocatalytic damage of BSA molecules by Thymol Blue (TB)

derivants under ultrasonic irradiation. Spectrochim Acta A Mol Biomol Spectrosc.

2014 Jul 15;128:591-602. doi: 10.1016/j.saa.2014.02.199. Epub 2014 Mar 13. PubMed

PMID: 24691374.

2: Maksinovic R, Ketin S, Biocanin R. Interference of Bilirubin in the

Determination of Magnesium with Methyl Thymol Blue. Mater Sociomed. 2015

Jun;27(3):192-4. doi: 10.5455/msm.2015.27.192-194. Epub 2015 Jun 8. PubMed PMID:

26244045; PubMed Central PMCID: PMC4499308.

3: Kiciak S, Mehdi MA. Simultaneous spectrophotometric determination of Thymol

Blue, Semi-Methylthymol Blue and Methylthymol Blue. Talanta. 1992

Mar;39(3):265-71. PubMed PMID: 18965373.

4: Kiciak S, Gontarz H, Krzyzanowska E. Simultaneous spectrophotometric

determination of thymol blue, semimethylthymol blue and methylthymol blue II.

Monitoring of the syntheses of semimethylthymol blue and methylthymol blue.

Talanta. 1995 Sep;42(9):1245-50. PubMed PMID: 18966350.

5: Gayathri N, Balasubramanian N. Spectrophotometric determination of sulfur

dioxide in air, using thymol blue. J AOAC Int. 2001 Jul-Aug;84(4):1065-9. PubMed

PMID: 11501906.

6: Ensafi AA, Ghaderi AR. On-line solid phase selective separation and

preconcentration of Cd(II) by solid-phase extraction using carbon active modified

with methyl thymol blue. J Hazard Mater. 2007 Sep 5;148(1-2):319-25. Epub 2007

Feb 17. PubMed PMID: 17391841.

7: Balderas-Hernández P, Ramírez MT, Rojas-Hernández A, Gutiérrez A.

Determination of pK(a)/'s for thymol blue in aqueous medium: evidence of dimer

formation. Talanta. 1998 Aug;46(6):1439-52. PubMed PMID: 18967274.

Explore Compound Types